1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone
Description
1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone is a triazole derivative characterized by a tert-butyl substituent at the 1-position of the triazole ring and an acetyl group at the 4-position. The tert-butyl group confers significant steric bulk and electron-donating properties, which influence the compound’s reactivity, solubility, and intermolecular interactions . This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for regioselective 1,4-disubstituted triazole formation . Its structural uniqueness lies in the combination of a rigid triazole core and a bulky alkyl substituent, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(1-tert-butyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C8H13N3O/c1-6(12)7-5-11(10-9-7)8(2,3)4/h5H,1-4H3 |
InChI Key |
SYAYAYOPDSNOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanol.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) lower the electron density of the triazole ring, whereas the tert-butyl group is electron-donating, altering reactivity in nucleophilic/electrophilic reactions.
- Solubility : Methoxybenzyl and nitro-substituted derivatives exhibit higher polarity and improved aqueous solubility compared to the hydrophobic tert-butyl analog .
Reactivity in Further Functionalization :
- The tert-butyl group’s steric bulk may hinder reactions at the triazole’s 4-position, whereas nitro or chloro substituents facilitate electrophilic aromatic substitution .
- Methoxybenzyl derivatives undergo smooth oxidation or coupling reactions due to their balanced steric and electronic profiles .
Crystallography and Intermolecular Interactions
- tert-Butyl derivative : Likely forms less dense crystal packing due to steric hindrance, reducing melting points compared to planar analogs .
- Nitro-substituted analog: Exhibits strong intermolecular π-π stacking and hydrogen bonding, as seen in 1-(5-methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethanone (VI) .
Biological Activity
1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone is a compound belonging to the triazole family, which has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone is . The compound features a triazole ring that is critical for its biological interactions. The tert-butyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
The biological activity of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone can be attributed to several mechanisms:
- Antimicrobial Activity : Triazole derivatives often exhibit significant antimicrobial properties by inhibiting the synthesis of ergosterol in fungal cell membranes. This action disrupts membrane integrity and leads to cell death.
- Anticancer Properties : Some triazole compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 32 | 2 |
| Escherichia coli | 64 | 4 |
| Candida albicans | 16 | 2 |
| Aspergillus niger | 32 | 8 |
The results indicate that the compound exhibits moderate antimicrobial activity compared to standard antibiotics.
Antifungal Activity
In antifungal assays, the compound demonstrated significant inhibition against Candida species and Aspergillus species with MIC values ranging from 16 to 32 µg/mL. These findings suggest that the triazole moiety is effective in targeting fungal pathogens.
Case Studies
A notable case study involved the evaluation of various triazole derivatives in a clinical setting for their antifungal efficacy. The study found that compounds similar to 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone showed promising results in treating resistant fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
